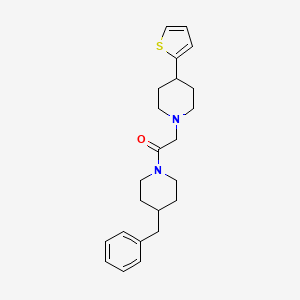
2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds with complex structures similar to "2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide", involves multi-step reactions. These processes typically start from basic quinoline or isoquinoline scaffolds, followed by functionalization through various chemical reactions. For instance, Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, which could share similarities with the synthesis pathways for the compound (Jiang et al., 2011).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and chemical properties. Studies involving molecular docking and structural analysis, such as those by Mehta et al. (2019), can provide insights into the molecular interactions and potential biological targets of similar compounds (Mehta et al., 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and conjugation, which significantly affect their chemical properties. The work by Sirakanyan et al. (2015) on the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases showcases the types of chemical transformations that can be expected (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are essential for their practical application. Although specific data on "this compound" are not available, similar studies on quinoline derivatives provide a basis for understanding these aspects.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, pH stability, and photochemical behavior, play a crucial role in the compound's application and behavior in biological systems. The study of analogous compounds, like those discussed by Kobayashi et al. (2007) on the iodine-mediated cyclization of quinoline derivatives, can offer insights into the chemical behavior and properties of the compound of interest (Kobayashi et al., 2007).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivatives
- Quinazoline and 4H-3, 1-Benzoxazin-4-one Derivatives Synthesis : Triethyloxonium fluoroborate reaction with various acid amides, including benzoylaminobenzamide, results in the formation of quinazoline and benzoxazin derivatives, demonstrating the chemical versatility and potential synthetic applications of compounds similar to the queried compound (T. Kato, A. Takada, T. Ueda, 1976).
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives (structurally related to the queried compound) have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, indicating potential applications in bioinorganic chemistry and pharmaceuticals (K. Chkirate et al., 2019).
Pharmacological Research
- Inhibitor of If Channel : The compound YM758, which contains structural elements similar to the queried compound, acts as an inhibitor of the If current channel in the heart. This suggests potential applications in the treatment of conditions like angina and atrial fibrillation (K. Umehara et al., 2009).
- VEGFR-2 and EGFR Tyrosine Kinases Inhibition : A derivative of quinazolinone, similar in structure to the queried compound, has shown potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This highlights its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
- Antimicrobial and Anticancer Potentials : Derivatives of 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide, structurally related to the queried compound, have been synthesized and evaluated for antimicrobial and anticancer activities. Their molecular docking study suggests their potential as leads for rational drug designing (S. Mehta et al., 2019).
Crystallography and Material Science
- Structural Aspects in Crystallography : Research on amide-containing isoquinoline derivatives, related to the queried compound, has revealed insights into their structural aspects, such as gel formation and salt compound creation, suggesting applications in crystal engineering and material science (A. Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O3/c1-3-18-6-13-24-22(14-18)27(33)23(26(32)19-7-9-20(28)10-8-19)15-30(24)16-25(31)29-21-11-4-17(2)5-12-21/h4-15H,3,16H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQJYGNBDILCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)
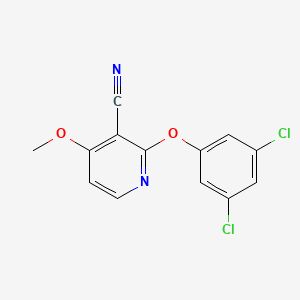

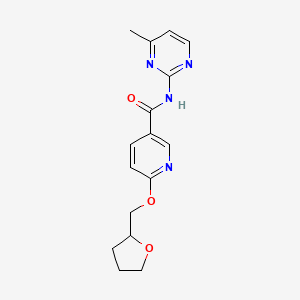


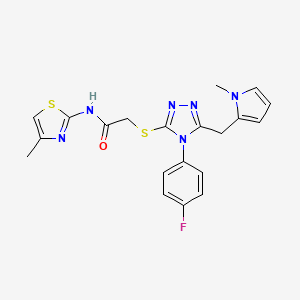
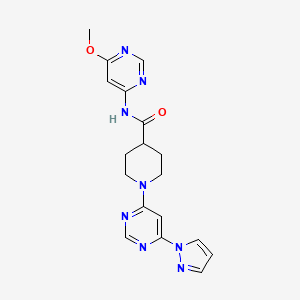

![7-Fluoro-3-[[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2480674.png)
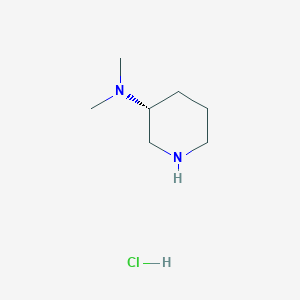
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480677.png)
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)
